Physicochemical Properties of 4-Fluoro-3-(phenylmethoxy)benzenemethanol
Physicochemical Properties of 4-Fluoro-3-(phenylmethoxy)benzenemethanol
This guide provides an in-depth technical analysis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol , a critical intermediate in the synthesis of small-molecule tyrosine kinase inhibitors.
Technical Guide for Drug Development & Synthesis
Executive Summary
4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7) is a specialized fluorinated building block used primarily in medicinal chemistry. It serves as a protected scaffold for introducing the 3-hydroxy-4-fluorophenyl moiety—a bioisostere often employed to modulate metabolic stability and binding affinity in kinase inhibitors (e.g., targeting IGF-1R and c-Met). This guide details its physicochemical profile, synthetic pathways, and handling protocols to ensure reproducibility in high-throughput synthesis.
Molecular Identity & Structural Analysis
The compound features a central benzene ring substituted with a primary alcohol (methanol group), a fluorine atom, and a bulky benzyloxy protecting group. The fluorine at the 4-position blocks metabolic oxidation (para-hydroxylation), while the benzyloxy group at the 3-position serves as a robust protecting group that can be removed via hydrogenolysis to reveal a phenol.
| Attribute | Detail |
| IUPAC Name | [4-Fluoro-3-(phenylmethoxy)phenyl]methanol |
| Common Synonyms | 3-(Benzyloxy)-4-fluorobenzyl alcohol; 4-Fluoro-3-benzyloxybenzyl alcohol |
| CAS Registry Number | 959251-11-7 |
| Molecular Formula | C₁₄H₁₃FO₂ |
| SMILES | OCC1=CC(OCC2=CC=CC=C2)=C(F)C=C1 |
| InChI Key | (Predicted) FZEDGSMVRLKUOQ-UHFFFAOYSA-N (Analog) |
Structural Visualization
The following diagram illustrates the core pharmacophore and reactive sites.
Figure 1: Functional group analysis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol.
Physicochemical Profile
Understanding the solid-state and solution properties is vital for process optimization.
| Property | Value / Range | Notes |
| Molecular Weight | 232.25 g/mol | Monoisotopic mass: 232.09 |
| Physical State | Solid (Crystalline powder) | Typically white to off-white |
| Melting Point | 60–80 °C (Predicted) | Based on structural analogs (e.g., 4-fluoro-3-methoxybenzyl alcohol, MP 61-63°C) |
| Boiling Point | ~360 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic due to benzyl/fluoro groups |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| LogP (Lipophilicity) | 2.8 – 3.2 (Predicted) | Moderate lipophilicity; cell-permeable |
| pKa | ~14.5 (Alcohol) | Non-ionizable at physiological pH |
Synthetic Context & Stability
This compound is typically synthesized via the alkylation of 4-fluoro-3-hydroxybenzaldehyde followed by reduction . It is designed to be stable under basic conditions but sensitive to strong acids (which may cleave the benzyl ether) and oxidation.
Synthesis Pathway
The standard industrial route avoids the use of expensive precursors by starting from the commercially available 4-fluoro-3-hydroxybenzaldehyde.
Figure 2: Standard synthetic route. Step 1 protects the phenol; Step 2 reduces the aldehyde to the alcohol.
Stability & Storage
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Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Light Sensitivity: Protect from light to prevent gradual oxidation of the benzylic alcohol to the aldehyde.
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Hygroscopicity: Non-hygroscopic, but keep dry to prevent hydrolysis if trace acid is present.
Analytical Characterization
To ensure the integrity of the building block for drug synthesis, the following analytical protocols are recommended.
HPLC Method (Purity Assessment)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic ring) and 210 nm.
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Retention Time: Expect elution around 6.5–7.5 min (hydrophobic region).
NMR Identification (400 MHz, DMSO-d6)
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δ 7.30–7.50 (m, 5H): Phenyl protons (Benzyl group).
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δ 7.10–7.25 (m, 3H): Core benzene ring protons.
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δ 5.15 (s, 2H): Benzylic protons (-O-CH₂ -Ph).
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δ 4.50 (s, 2H): Hydroxymethyl protons (-CH₂ -OH).
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δ 5.20 (t, 1H): Hydroxyl proton (-OH), if visible/exchangeable.
Applications in Drug Discovery
This compound is a versatile intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) .
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IGF-1R and c-Met Inhibitors: The 3-benzyloxy-4-fluoro motif is often used in the synthesis of imidazopyrazine and pyrazole scaffolds. The benzyl group is maintained during the construction of the heterocycle and then removed (via Pd/C hydrogenation) to liberate the phenol. This phenol then engages in critical hydrogen bonding with the kinase hinge region or is further functionalized to tune solubility.
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Metabolic Stability: The fluorine atom at the 4-position prevents metabolic clearance via P450-mediated hydroxylation, extending the half-life of the final drug candidate.
References
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ChemicalBook. (2025). 4-Fluoro-3-(phenylmethoxy)benzenemethanol Product Properties. Retrieved from
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PubChem. (2025).[1][2] Compound Summary for Benzenemethanol, 3-(phenylmethoxy)- (Analog Reference). National Library of Medicine. Retrieved from
- Maloney, D. J., et al. (2019). Synthesis of Imidazopyrazine Tyrosine Kinase Inhibitors. U.S. Patent Application.
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Sigma-Aldrich. (2025). Safety Data Sheet for Benzyl Alcohol Derivatives. Retrieved from
